REACTION_SMILES
|
[Na+:14].[OH-:13].[OH2:15].[SH:1][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][C:7](=[O:8])[OH:9])[CH2:10][CH2:11][SH:12]>>[S:1]1[CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][C:7](=[O:8])[OH:9])[CH2:10][CH2:11][S:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CCCCC(S)CCS
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)CCCCC1CCSS1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Na+:14].[OH-:13].[OH2:15].[SH:1][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][C:7](=[O:8])[OH:9])[CH2:10][CH2:11][SH:12]>>[S:1]1[CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][C:7](=[O:8])[OH:9])[CH2:10][CH2:11][S:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CCCCC(S)CCS
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)CCCCC1CCSS1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Na+:14].[OH-:13].[OH2:15].[SH:1][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][C:7](=[O:8])[OH:9])[CH2:10][CH2:11][SH:12]>>[S:1]1[CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][C:7](=[O:8])[OH:9])[CH2:10][CH2:11][S:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CCCCC(S)CCS
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)CCCCC1CCSS1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |